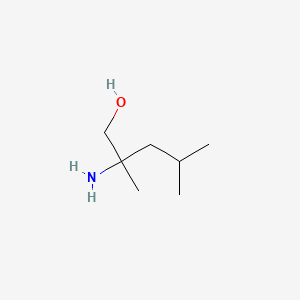

2-Amino-2,4-dimethylpentan-1-ol

Overview

Description

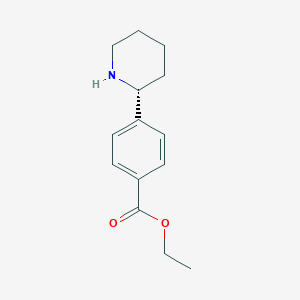

2-Amino-2,4-dimethylpentan-1-ol is a chemical compound with the molecular formula C7H17NO. It has a molecular weight of 131.22 . It is typically in powder form .

Molecular Structure Analysis

The molecular structure of 2-Amino-2,4-dimethylpentan-1-ol is represented by the InChI code: 1S/C7H17NO/c1-7(2,3)4-6(8)5-9/h6,9H,4-5,8H2,1-3H3 .Physical And Chemical Properties Analysis

2-Amino-2,4-dimethylpentan-1-ol is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties such as density, boiling point, and melting point are not available .Scientific Research Applications

Conformational Analysis and Crystal Structures

- Conformational Analyses in Different Environments : The conformational analysis of derivatives of 2-amino-2,4-dimethylpentan-1-ol, characterized by X-ray diffraction analysis, has been documented. This includes insights into the molecular structure and the influence of different chemical environments on these structures, contributing to the understanding of molecular behavior and interactions (Nitek et al., 2020).

Cardioselectivity in Beta-Adrenoceptor Blocking Agents

- Affinity to Beta-Adrenoceptors : A study synthesizing derivatives of 2-amino-2,4-dimethylpentan-1-ol explored their affinity to beta-1 and beta-2 adrenoceptors. This research is significant in understanding the cardioselective properties of beta-adrenoceptor blocking agents, which can have implications in cardiovascular pharmacology (Rzeszotarski et al., 1979).

Meteoritic Amino Acids Analysis

- Analysis in Meteorites : The compound's isomers have been analyzed in the Murchison meteorite, providing insight into the asymmetric influence on organic chemical evolution before the origin of life. This suggests potential applications in astrobiology and the study of extraterrestrial organic compounds (Cronin & Pizzarello, 1997).

Structural and Spectroscopic Investigation

- Investigation of Schiff Base Derivatives : Structural and spectroscopic studies, including density functional theory (DFT) analysis, have been conducted on Schiff base derivatives of 2-amino-2,4-dimethylpentan-1-ol. These studies enhance understanding of molecular properties and interactions, which are essential in the field of materials science and molecular engineering (Khalid et al., 2018).

Copolymerization Studies

- Living Anionic Copolymerization : The compound has been used in studying the sequence regulation in the living anionic copolymerization of styrene, revealing insights into polymer chemistry and materials science. This research has potential applications in developing new polymeric materials with controlled properties (Liu et al., 2017).

Conformation Induction Studies

- Conformational Control in Chemical Synthesis : Studies have been conducted on how the presence of a conformation-inducing group at C-1 of a 2,4-dimethylpentane unit can control the conformation of a neighboring dimethylpentane segment. This research is relevant in organic synthesis, where control over molecular conformation is critical for desired chemical properties and reactivities (Hoffmann et al., 2001).

Bioactivity and Bio-production Studies

- Study of Sphingosine Analogue Toxins : Research has been conducted on the bioactivity of 2-amino-2,4-dimethylpentan-1-ol derivatives, particularly in the context of sphingosine analogue toxins. This includes exploration of the compound's cytotoxic effects and its production by fungi, relevant in the fields of pharmacology and toxicology (Uhlig et al., 2008).

Safety and Hazards

The safety information for 2-Amino-2,4-dimethylpentan-1-ol indicates that it is a dangerous substance. It has hazard statements H302, H314, and H335, which mean it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary target of 2-Amino-2,4-dimethylpentan-1-ol is currently unknown. This compound belongs to the class of organic compounds known as alcohols, which are characterized by a hydroxyl functional group (OH) attached to an aliphatic carbon atom . Alcohols are common in nature and have diverse roles in biological systems, often serving as key intermediates in metabolic pathways.

Biochemical Pathways

The exact biochemical pathways affected by 2-Amino-2,4-dimethylpentan-1-ol are not clearly established. Given its structural features, it could potentially be involved in pathways related to alcohol metabolism or amino acid metabolism. More research is needed to confirm these possibilities .

Pharmacokinetics

Information on the pharmacokinetics of 2-Amino-2,4-dimethylpentan-1-ol, including its absorption, distribution, metabolism, and excretion (ADME) properties, is currently unavailable. Its bioavailability would be influenced by these factors, as well as by its physicochemical properties, such as its molecular weight and solubility .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules could potentially affect the activity of 2-Amino-2,4-dimethylpentan-1-ol. Specific information on how these factors influence this compound is currently lacking .

properties

IUPAC Name |

2-amino-2,4-dimethylpentan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-6(2)4-7(3,8)5-9/h6,9H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEMAIZYKPDFKNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2,4-dimethylpentan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzenamine, 4,4'-[4-(1,1-dimethylethyl)cyclohexylidene]bis-](/img/structure/B3237439.png)